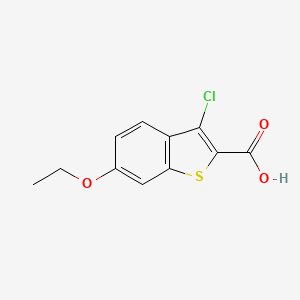

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid . The nomenclature follows these conventions:

- The parent structure is 1-benzothiophene , a bicyclic system comprising a benzene ring fused to a thiophene ring.

- Substituents are numbered to assign the lowest possible locants. The chloro group occupies position 3, the ethoxy group position 6, and the carboxylic acid group position 2.

- Functional groups are prioritized alphabetically, with the carboxylic acid receiving the suffix -carboxylic acid and the ethoxy group designated as a prefix.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉ClO₃S reflects the compound’s elemental composition:

- Carbon (C): 11 atoms

- Hydrogen (H): 9 atoms

- Chlorine (Cl): 1 atom

- Oxygen (O): 3 atoms

- Sulfur (S): 1 atom

The molecular weight is calculated as 255.99609 g/mol using atomic masses from the IUPAC periodic table.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClO₃S |

| Molecular Weight (g/mol) | 255.99609 |

| Exact Mass (g/mol) | 255.99609 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Theoretical predictions for the ¹H NMR spectrum of this compound are as follows:

- Ethoxy Group Protons: The methyl group (-CH₃) in the ethoxy substituent would resonate as a triplet near δ 1.3–1.5 ppm , while the methylene (-CH₂-) protons adjacent to oxygen would appear as a quartet at δ 3.5–4.0 ppm .

- Aromatic Protons: Protons on the benzothiophene ring would exhibit signals in the δ 7.0–8.5 ppm range. The chlorine atom at position 3 would deshield neighboring protons, causing upfield or downfield shifts depending on proximity.

- Carboxylic Acid Proton: In deuterated dimethyl sulfoxide (DMSO-d₆), the acidic proton would appear as a broad singlet near δ 12–13 ppm due to hydrogen bonding.

| Proton Environment | Predicted δ (ppm) |

|---|---|

| Ethoxy (-OCH₂CH₃) CH₃ | 1.3–1.5 |

| Ethoxy (-OCH₂CH₃) CH₂ | 3.5–4.0 |

| Aromatic (H4, H5, H7) | 7.0–8.5 |

| Carboxylic Acid (-COOH) | 12.0–13.0 |

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorption bands for this compound are predicted based on functional groups:

- Carboxylic Acid O-H Stretch: A broad peak near 2500–3300 cm⁻¹ due to hydrogen bonding.

- C=O Stretch: A strong absorption at 1680–1720 cm⁻¹ characteristic of carboxylic acids.

- C-O-C Stretch (Ether): Bands at 1050–1150 cm⁻¹ from the ethoxy group.

- C-Cl Stretch: A moderate peak near 550–850 cm⁻¹ .

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500–3300 |

| C=O (Carboxylic Acid) | 1680–1720 |

| C-O-C (Ether) | 1050–1150 |

| C-Cl | 550–850 |

Mass Spectrometric Fragmentation Patterns

Hypothetical fragmentation pathways under electron ionization (EI-MS) include:

- Loss of COOH: The carboxylic acid group may decarboxylate, yielding a fragment ion at m/z 210 (C₁₀H₈ClS⁺).

- Ethoxy Group Cleavage: Elimination of the ethoxy group (C₂H₅O) could produce a fragment at m/z 197 (C₉H₅ClS⁺).

- Chlorine Loss: The chlorine atom may detach, generating a radical cation at m/z 221 (C₁₁H₉O₃S⁺).

| Fragment Ion | m/z |

|---|---|

| [M - COOH]⁺ | 210 |

| [M - C₂H₅O]⁺ | 197 |

| [M - Cl]⁺⁺ | 221 |

Properties

Molecular Formula |

C11H9ClO3S |

|---|---|

Molecular Weight |

256.71 g/mol |

IUPAC Name |

3-chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H9ClO3S/c1-2-15-6-3-4-7-8(5-6)16-10(9(7)12)11(13)14/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

RDWCAUGKOBOPNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Key Structural Features

The target molecule contains three key functional groups that require strategic installation:

- The benzothiophene heterocyclic core

- Chlorine substituent at C3 position

- Ethoxy group at C6 position

- Carboxylic acid functionality at C2 position

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClO3S |

| Molecular Weight | 256.71 g/mol |

| Appearance | Crystalline solid (predicted) |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Melting Point | Not directly reported in literature |

| Storage | Recommended under inert atmosphere at low temperature |

Preparation from Cinnamic Acid Derivatives

General Synthetic Pathway

This approach leverages the conversion of cinnamic acid derivatives to benzothiophene structures through a series of transformations. Based on the process described for related compounds, this method can be adapted for the preparation of this compound.

Table 2: Reagents and Conditions for Cinnamic Acid Route

| Step | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | 4-Ethoxycinnamic acid, thionyl chloride | 75-80°C, 3-4 h | 85-90 |

| 2 | Intermediate from step 1, sulfur dichloride | 0°C to RT, 2 h | 75-80 |

| 3 | Cyclized intermediate, chlorination agent | RT, 12-16 h | 70-75 |

| 4 | Chlorinated intermediate, hydrolysis | Basic conditions, RT | 85-90 |

Detailed Procedure

Preparation of acid chloride intermediate : In a 3-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and nitrogen inlet, 4-ethoxycinnamic acid (10 mmol) is dissolved in anhydrous dichloromethane (30 mL). Thionyl chloride (30 mmol) is added dropwise at 0°C, followed by a catalytic amount of DMF. The mixture is then heated under reflux for 3-4 hours.

Benzothiophene core formation : The reaction mixture is cooled to 0°C, and sulfur dichloride (12 mmol) is added dropwise. The mixture is allowed to warm to room temperature and stirred for an additional 2 hours. This step involves the formation of the benzothiophene core structure.

Chlorination at C3 position : The intermediate is treated with an appropriate chlorinating agent (such as N-chlorosuccinimide or phosphorus pentachloride) in anhydrous dichloromethane at room temperature for 12-16 hours to introduce the chlorine at position 3.

Hydrolysis to carboxylic acid : The chlorinated intermediate is hydrolyzed under basic conditions using aqueous sodium hydroxide (3N) in methanol or ethanol at room temperature overnight. The mixture is then acidified with HCl (1N) to pH 2-3 to obtain the free carboxylic acid.

This method is particularly advantageous for larger-scale synthesis due to the availability of starting materials and the relatively straightforward reaction conditions.

Aryne Reaction Approach

Mechanistic Basis

An innovative approach to prepare the target compound involves the reaction of arynes with alkynyl sulfides, as documented for related benzothiophene structures. This method can be tailored specifically for introducing the required substituents at the appropriate positions.

Table 3: Optimization of Aryne Reaction Conditions

Detailed Procedure

Preparation of aryne precursor : 4-Ethoxy-2-(trimethylsilyl)phenyl triflate is prepared through directed ortho-metalation of 4-ethoxyphenyl triflate followed by quenching with trimethylsilyl chloride.

Aryne generation and reaction : To a flame-dried reaction vessel under nitrogen atmosphere, the aryne precursor (1.0 mmol), ethyl ethynyl sulfide (2.0 mmol), and anhydrous acetonitrile (20 mL) are added. Cesium fluoride (4.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours. This generates the benzothiophene core with ethoxy functionality at position 6.

Chlorination at C3 : The resulting benzothiophene is treated with N-chlorosuccinimide (1.2 mmol) in a mixture of dichloromethane and acetic acid (9:1) at 0°C, then allowed to warm to room temperature over 4 hours.

Carboxylic acid formation : The ester functionality is hydrolyzed using lithium hydroxide (3.0 mmol) in a mixture of THF/MeOH/H2O (3:1:1) at room temperature overnight. Acidification with HCl (1N) provides the desired carboxylic acid.

This approach offers excellent regioselectivity but requires more specialized reagents compared to other methods.

S-Oxide-Mediated C-H Functionalization

Regioselective C3-Chlorination Strategy

A particularly elegant approach for introducing the chlorine substituent at position C3 involves the use of benzothiophene S-oxides as reactive intermediates. This method provides excellent regioselectivity for C3 functionalization without requiring directing groups.

Table 4: S-Oxide-Mediated C3-Chlorination Conditions

Detailed Procedure

Preparation of 6-ethoxybenzothiophene-2-carboxylic acid : This intermediate can be prepared through Friedel-Crafts type cyclization of 4-ethoxythiophenol with an appropriate carboxylic acid derivative in the presence of a Lewis acid.

S-oxide formation : To a solution of 6-ethoxybenzothiophene-2-carboxylic acid (1.0 mmol) in dichloromethane (10 mL) at −20°C, mCPBA (1.0 mmol) is added portionwise. The reaction mixture is stirred at this temperature for 4 hours.

Activation and chlorination : The S-oxide intermediate (0.2 mmol) in dichloromethane (500 μL) is treated with trifluoroacetic anhydride (0.3 mmol) at −40°C. After 15 minutes, the mixture is warmed to room temperature and stirred for 12 hours. A chlorinating agent such as N-chlorosuccinimide (0.24 mmol) is added, and the mixture is stirred for an additional hour.

Workup : The reaction is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to yield this compound.

This approach offers exceptional regioselectivity for C3 functionalization, which is often challenging to achieve through direct methods.

Visible Light-Promoted Synthesis

Photochemical Reaction Conditions

A modern approach to benzothiophene synthesis employs visible light photocatalysis to promote the reaction between disulfides and alkynes. This environmentally friendly method can be adapted for our target compound.

Table 5: Photochemical Synthesis Parameters and Optimization

Detailed Procedure

Photochemical reaction : In a glass tube equipped with a stir bar, bis(4-ethoxyphenyl) disulfide (0.2 mmol), ethyl propiolate (0.5 mmol), and toluene (2 mL) are combined. The solution is stirred at room temperature under irradiation with a 12W blue LED for 24 hours. This constructs the benzothiophene core with the ethoxy group at position 6 and an ester at position 2.

Chlorination : The isolated benzothiophene intermediate (0.15 mmol) is dissolved in dichloromethane (2 mL), and N-chlorosuccinimide (0.18 mmol) is added. The mixture is stirred at room temperature for 12 hours to introduce the chlorine at position 3.

Hydrolysis : The ester is hydrolyzed using sodium hydroxide (3N, 2 eq.) in ethanol at room temperature overnight. The mixture is concentrated, diluted with water, acidified with HCl (1N), and extracted with ethyl acetate to obtain the carboxylic acid.

This photochemical approach offers a milder alternative to traditional thermal methods and can be performed even using natural sunlight, as demonstrated for related compounds (60% yield reported under sunlight conditions).

Direct Synthesis via Modified Friedlander Approach

One-Pot Method Development

Based on the historical Friedlander procedure first reported in 1906, a modified approach can be developed for the direct synthesis of 3-hydroxybenzo[b]thiophene-2-carboxylates, which can serve as precursors to our target compound.

Table 6: Friedlander Approach - Reagents and Conditions

| Component | Optimal Choice | Alternative Options | Function |

|---|---|---|---|

| Starting Material | 4-Ethoxythiophenol | 4-Ethoxybenzaldehyde | Core structure provider |

| Carboxylic Component | Ethyl bromopyruvate | α-Haloacetic acid derivatives | C2-carboxylic acid source |

| Base | K2CO3 (1.1 equiv) | Cs2CO3, Na2CO3 | Deprotonation |

| Solvent | DMF | Acetonitrile, 2-butanone | Reaction medium |

| Temperature | 60°C | 50-80°C | Reaction rate control |

| Time | 2-3 hours | 1-5 hours | Completion requirement |

| Chlorination Agent | SOCl2/NCS | PCl5, CCl4/PPh3 | C3-chlorination |

Detailed Procedure

Core formation : Under nitrogen atmosphere, 4-ethoxythiophenol (5.20 mmol), ethyl thioglycolate (6.20 mmol), and K2CO3 (5.70 mmol) are combined in anhydrous DMF (10 mL). The mixture is stirred at 60°C for 2 hours to form the benzothiophene core structure.

Hydroxylation and chlorination : The intermediate is treated with a solution of NaOH (3N) to hydrolyze the ester, followed by acidification. The resulting 3-hydroxy-6-ethoxy-benzothiophene-2-carboxylic acid is then treated with thionyl chloride (excess) in dichloromethane at reflux for 3 hours to introduce the chlorine at position 3.

Isolation and purification : The reaction mixture is concentrated, and the residue is purified by column chromatography (petroleum ether/ethyl acetate gradient) to yield the pure this compound.

This method has been successfully applied to the synthesis of various benzothiophene-2-carboxylic acids with high overall yields.

Scale-Up Considerations and Industrial Production

Purification Strategies

For obtaining high-purity this compound suitable for pharmaceutical applications, several purification techniques can be employed:

Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol/water or isopropanol.

Carbon treatment : For removing colored impurities, the solution can be passed through a carbon bed prior to crystallization, as described for related compounds.

Selective precipitation : The carboxylic acid can be converted to its sodium salt, purified, and then regenerated through acidification.

Chromatographic purification : For smaller scales or high-purity requirements, column chromatography using silica gel with appropriate solvent systems can be employed.

Analytical Characterization and Quality Control

Spectroscopic Profile

For confirming the structure and purity of synthesized this compound, comprehensive spectroscopic analysis is essential.

Table 8: Expected Spectroscopic Characteristics

| Analytical Method | Key Features | Expected Values | Significance |

|---|---|---|---|

| 1H NMR | Ethoxy CH3 | δ 1.40-1.45 ppm (t, 3H) | Confirms ethoxy group |

| Ethoxy CH2 | δ 4.05-4.15 ppm (q, 2H) | Confirms ethoxy group | |

| Aromatic protons | δ 7.05-7.90 ppm (3H) | Ring structure confirmation | |

| Carboxylic OH | δ 12.80-13.20 ppm (br s, 1H) | Acid functionality | |

| 13C NMR | Carboxylic carbon | δ 165-170 ppm | Confirms acid group |

| C3-Cl carbon | δ 120-125 ppm | Confirms chlorination position | |

| C6-OEt carbon | δ 155-160 ppm | Confirms ethoxy position | |

| FTIR | C=O stretching | 1680-1700 cm-1 | Acid group confirmation |

| C-O stretching | 1250-1300 cm-1 | Ethoxy group confirmation | |

| C-Cl stretching | 750-780 cm-1 | Chlorine substitution | |

| Mass Spectrometry | Molecular ion | m/z 256 [M]+ | Molecular weight confirmation |

| Isotope pattern | m/z 258 [M+2]+ (~33% intensity) | Chlorine presence confirmation |

Purity Assessment Methods

For applications requiring high purity standards, several analytical techniques should be employed:

HPLC analysis : Development of an HPLC method using an appropriate column (e.g., C18) and mobile phase system to determine purity. Target purity should be >99.0% for pharmaceutical applications.

Elemental analysis : Confirming the elemental composition (C, H, N, S) within ±0.4% of the theoretical values.

Melting point determination : A sharp melting point within a narrow range indicates high purity.

Residual solvent analysis : GC-headspace analysis to ensure residual solvents are below ICH limits for pharmaceutical applications.

Metal content analysis : ICP-MS to determine potential metal contamination, especially if metal catalysts are used in the synthesis.

Chemical Reactions Analysis

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:

- Chemistry It is a building block in synthesizing complex molecules and a reagent in organic reactions.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Related Compounds

Other benzothiophene derivatives are also used for a variety of applications:

- 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid This compound is a key intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic agents . It is also used in formulating agrochemicals for pest control and crop protection and is explored for creating advanced materials like polymers and coatings . Additionally, it is utilized in biochemical research related to enzyme inhibition and receptor binding and is investigated for developing environmentally friendly chemical processes .

- 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives These derivatives act as branched-chain alpha keto acid dehydrogenase kinase inhibitors for treating diabetes, kidney diseases, NASH, and heart failure .

- Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate This compound has diverse applications in scientific research, including its use as a building block for synthesizing more complex molecules. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and is explored as a pharmaceutical intermediate and in developing advanced materials and chemical sensors.

Data Table

| Application | Description |

|---|---|

| Synthesis of complex molecules | This compound serves as a crucial building block in creating more intricate chemical structures for various research and industrial purposes. |

| Reagent in organic reactions | It actively participates in different organic reactions, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and other fields. |

| Potential therapeutic agent | Ongoing research explores its capabilities as a therapeutic agent, with investigations into its effects on various diseases and biological processes, potentially leading to new medical treatments. |

| Synthesis of pharmaceuticals | As an intermediate, it contributes to producing pharmaceutical drugs, potentially impacting the treatment of various diseases and contributing to advancements in healthcare. |

| Synthesis of Agrochemicals | It aids in developing agrochemicals, which can improve crop protection and agricultural productivity, addressing food security and agricultural sustainability challenges. |

| Development of new materials | It plays a role in creating innovative materials with enhanced properties and functionalities, potentially impacting industries such as electronics, construction, and energy. |

| Enzyme or receptor inhibition | The compound has the potential to inhibit specific enzymes or receptors, modulating biological processes like cell proliferation, apoptosis, or inflammation, which can be valuable in developing targeted therapies for diseases like cancer and inflammatory disorders. |

| Multi-target therapeutic agent | Research suggests it may inhibit multiple kinases, indicating its potential as a multi-target therapeutic agent. |

| Antimicrobial Efficacy | The compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics. |

Case Studies and Research Findings

- A study evaluated methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (MCMB) on non-small cell lung cancer (NSCLC) cells, revealing enhanced cell growth inhibition and apoptosis induction compared to single-targeting agents. The compound's ability to inhibit multiple kinases suggests it may serve as a multi-target therapeutic agent.

- Another investigation focused on the antimicrobial properties of MCMB against various bacterial strains. Results indicated that MCMB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

- 6-chloro-7-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibited significant antibacterial activity against Mycobacterium tuberculosis, with an IC50 value of 7.05 μM. In vitro assays demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. Detailed analysis showed inhibitory effects on AChE with an IC50 value comparable to established inhibitors.

- Researchers have explored the use of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in synthesizing bioactive molecules, particularly in the search for new anti-inflammatory and anticancer drugs .

- 3-Chlorothiophene residue at the N-terminus restores the preference for A,T over C,G and also creates a polyamide that is specific for T- A over the other three Watson-Crick base pairs .

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Substituent Effects on Reactivity and Solubility

Ethoxy vs. Ethyl (Position 6):

The ethoxy group in the target compound increases polarity and water solubility compared to the ethyl group in 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (). Ethoxy’s electron-donating nature via resonance also stabilizes the aromatic ring against electrophilic attack, whereas ethyl exerts weaker inductive effects.Carboxylic Acid vs. Ester/Amide (Position 2):

The free carboxylic acid in the target compound is more acidic (pKa ~2-3) than its ester or amide analogs. For example, ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate () is hydrolyzed to the acid under basic conditions, enabling prodrug strategies. Carboxamide derivatives, such as 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (), exhibit reduced acidity but enhanced blood-brain barrier penetration due to decreased polarity.Chloro vs. Hydroxy/Methoxy (Position 3):

Chloro’s electron-withdrawing effect deactivates the benzothiophene core, reducing reactivity in electrophilic substitution compared to 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (). Hydroxy groups (e.g., 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid ) introduce strong hydrogen-bonding capacity, favoring crystal packing in solid-state applications .

Biological Activity

3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid, also known as Rineterkib, is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor in cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₈H₁₅ClO₂S

- Molecular Weight : 336.84 g/mol

- CAS Number : 1715025-32-3

Rineterkib functions primarily as a RAF and ERK1/2 inhibitor , targeting the MAPK pathway, which is often mutated in various cancers. Specifically, it has shown efficacy against tumors with KRAS and BRAF mutations, making it a promising candidate for treating non-small cell lung cancer (NSCLC), pancreatic cancer, colorectal cancer (CRC), and ovarian cancer .

In Vitro Studies

In vitro studies have demonstrated that Rineterkib effectively inhibits the proliferation of cancer cell lines harboring specific mutations in the MAPK pathway. The compound's mechanism involves disrupting the signaling cascade that promotes tumor growth and survival.

In Vivo Studies

In vivo experiments using mouse models have shown significant tumor volume reduction when treated with Rineterkib. For instance, in a study involving Calu-6 NSCLC xenograft models, doses of 50 mg/kg and 75 mg/kg administered orally resulted in substantial decreases in tumor size over a treatment period of 27 days .

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- Study : A preclinical trial assessed the effects of Rineterkib on KRAS-mutant NSCLC.

- Findings : The compound significantly reduced tumor volume compared to control groups, indicating its potential as a therapeutic agent for this subtype of lung cancer.

-

Pancreatic Cancer :

- Study : Research focused on the efficacy of Rineterkib in models of KRAS-mutant pancreatic cancer.

- Findings : Similar to NSCLC results, treatment led to marked reductions in tumor mass, supporting its role in targeting aggressive cancers driven by specific genetic mutations.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of Rineterkib compared to other known compounds targeting the MAPK pathway:

| Compound Name | Target Pathway | Cancer Types Treated | Efficacy (Tumor Volume Reduction) |

|---|---|---|---|

| Rineterkib | RAF/ERK1/2 | KRAS/BRAF-mutant NSCLC, Pancreatic | Significant |

| Vemurafenib | BRAF | BRAF-mutant Melanoma | High |

| Trametinib | MEK | BRAF-mutant NSCLC | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.